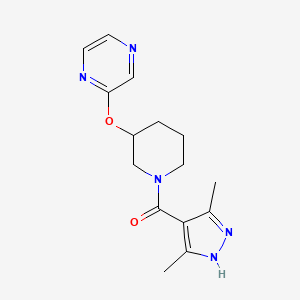

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

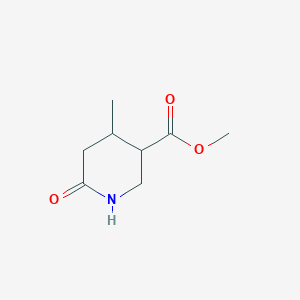

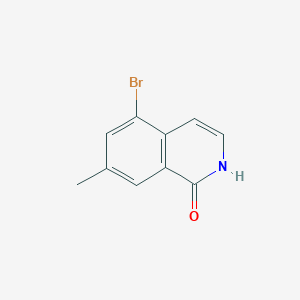

“(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyrazin-2-yloxy group and a piperidin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . The compound also contains a pyrazin-2-yloxy group and a piperidin-1-yl group .

Aplicaciones Científicas De Investigación

Molecular Interactions and Pharmacophore Models

Pyrazole derivatives have been analyzed for their molecular interactions with cannabinoid receptors, providing insights into the development of pharmacophore models for drug design. Such studies focus on understanding how these compounds bind to receptors, which can be crucial for designing drugs targeting specific molecular pathways. (Shim et al., 2002).

Antimicrobial and Antioxidant Activities

Research has also highlighted the synthesis of pyrazole derivatives with significant antimicrobial and antioxidant activities. These compounds have been tested against various bacterial strains and evaluated for their free radical scavenging abilities, suggesting potential applications in treating infectious diseases and mitigating oxidative stress. (Golea Lynda, 2021).

Anticancer Agents

Further studies on pyrazole derivatives have shown promising anticancer properties, with some compounds exhibiting higher activity than standard drugs in in vitro models. Such findings indicate the potential of pyrazole-based compounds in developing new therapeutic agents for cancer treatment. (Hafez et al., 2016).

Antimicrobial and Phytotoxic Screening

Pyrazoline derivatives, closely related to pyrazoles, have been synthesized and tested for their antimicrobial activities, showing effectiveness against certain pathogens. Additionally, these compounds have been assessed for phytotoxic effects, suggesting their potential use in agricultural applications to protect crops against pests and diseases. (Amara Mumtaz et al., 2015).

Catalytic Activities and Antimicrobial Properties

The catalytic promiscuity of metal complexes containing pyrazole derivatives has been explored, revealing their ability to act as efficient catalysts in organic transformations. These complexes also demonstrate potent antimicrobial activity, offering dual functionality that could be beneficial in chemical synthesis and antimicrobial drug development. (A. Jana et al., 2019).

Propiedades

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-14(11(2)19-18-10)15(21)20-7-3-4-12(9-20)22-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVUSIVHQYJTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-methyl-3-(trifluoromethyl)-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-1H-pyrazole](/img/structure/B2654336.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2654345.png)

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)

![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)